molecular formula C21H28N4O2S2 B4841044 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4841044
M. Wt: 432.6 g/mol
InChI Key: HSWDUPSFFSKQNN-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazole ring, a piperidine ring, and a benzylsulfanyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzylsulfanyl group through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted piperidine derivatives.

Scientific Research Applications

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it can be explored for its therapeutic effects, such as antiviral or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to metal ions, while the piperidine ring can interact with receptors or enzymes. The benzylsulfanyl group can undergo redox reactions, influencing the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a benzylsulfanyl group. This unique structure allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S2/c1-21(2,3)19(27)25-11-9-16(10-12-25)18(26)22-20-24-23-17(29-20)14-28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWDUPSFFSKQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 6
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

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